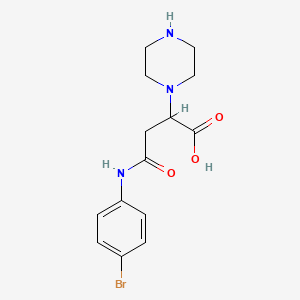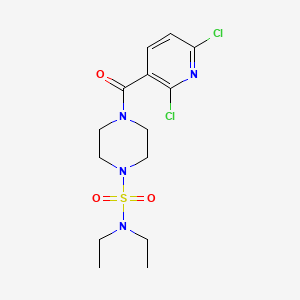![molecular formula C23H27FN6 B2607551 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine CAS No. 2415625-09-9](/img/structure/B2607551.png)
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as antihypertensive, antiplatelet, and cardiotonic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to its biological effects.
Pathways Involved: Signaling pathways and metabolic processes that are modulated by the compound, resulting in its pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]azetidin-3-amine include other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Norflurazon: Another herbicide agent.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6/c1-28(15-22-19-5-3-4-6-21(19)27-29(22)2)18-13-30(14-18)23-12-11-20(25-26-23)16-7-9-17(24)10-8-16/h7-12,18H,3-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEZRZYWJCLHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN(C)C3CN(C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

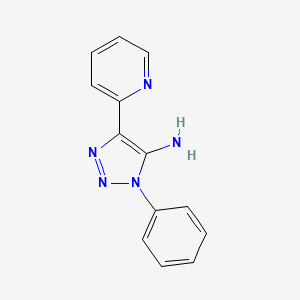
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2607472.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
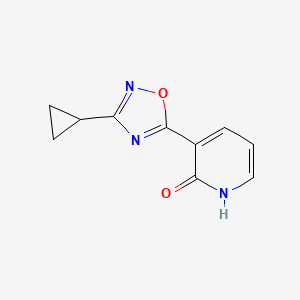
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
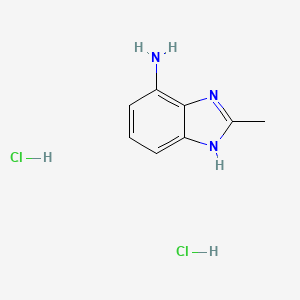
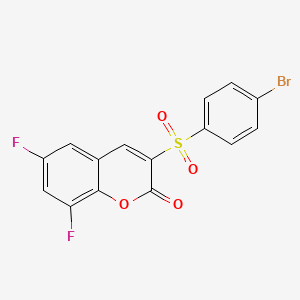


![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)
